2,6-双(4,5-二氢噁唑-2-基)吡啶

描述

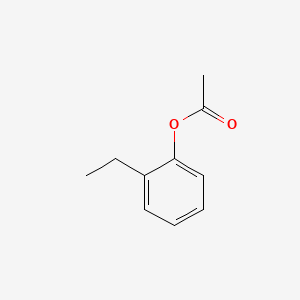

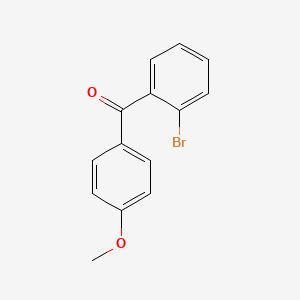

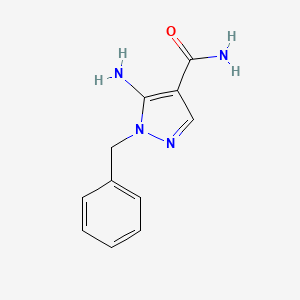

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a ligand that can be synthesized and utilized in the formation of various metal complexes. The ligand itself is derived from pyridine, a basic heterocyclic organic compound with a benzene-like structure where one methine group is replaced by a nitrogen atom. The bis(oxazolyl)pyridine structure indicates that there are two oxazoline rings attached to the pyridine ring at the 2 and 6 positions. This ligand is particularly interesting due to its potential to coordinate with metals and form complexes that exhibit unique properties such as luminescence, spin transitions, and electrochemical behavior.

Synthesis Analysis

The synthesis of related ligands often involves multi-step organic reactions, including the use of "click" chemistry, as seen in the synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which was achieved using a copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Similarly, the synthesis of 2,6-bis(4-halopyrazolyl)pyridines involved electrophilic halogenation . These methods suggest that the synthesis of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine would also require careful planning of the synthetic route, choice of reagents, and reaction conditions to ensure the successful attachment of the oxazoline rings to the pyridine core.

Molecular Structure Analysis

The molecular structure of ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography . These techniques allow for the determination of the ligand's geometry, the position of substituents, and the confirmation of the overall molecular structure. For instance, the X-ray structure of 2,6-bis(1-triazolo)pyridine dihydrochloride provided insight into the regiochemistry of the compound .

Chemical Reactions Analysis

The ligands based on the 2,6-bis(pyridyl)pyridine scaffold are known to form various metal complexes, exhibiting interesting reactivity patterns. For example, the self-assembly of a tri-methyl ester btp ligand with Eu(III) ions resulted in a luminescent complex . The coordination behavior of these ligands with metals like silver(I), iron(II), and cobalt(II) has been extensively studied, revealing the formation of discrete complexes, coordination polymers, and metallogels . These reactions are crucial for the development of materials with potential applications in catalysis, magnetic materials, and sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the complexes formed by ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine are diverse and depend on the nature of the metal and the ligand's substituents. For instance, the spin transitions in iron(II) complexes can be influenced by polymorphism, which affects the cooperativity and transition temperatures of the spin-crossover phenomena . The electrochemical properties of the ligands are also of interest, as they can exhibit high ionization potentials and good electron affinity . The thermal and light-induced spin transitions, as well as the luminescent properties of these complexes, are significant for their potential use in high-tech applications .

科学研究应用

-

Scientific Field: Asymmetric Catalysis

-

Scientific Field: Spin-Crossover Studies

- Application Summary : “2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine” has been used in the study of spin-crossover phenomena . Spin-crossover is a process where a molecule switches between two spin states.

- Methods of Application : In the referenced study, the compound was used in the synthesis of iron(II) complexes . The spin states of these complexes were then studied.

- Results or Outcomes : The study reported that most of the synthesized complexes exhibited gradual spin-crossover in both solution and the solid state .

-

Scientific Field: Asymmetric Negishi Cross-Coupling

-

Scientific Field: Spin-Crossover Studies

- Application Summary : This compound has been used in the investigation of a mononuclear spin-crossover complex . Spin-crossover is a process where a molecule switches between two spin states.

- Methods of Application : In the referenced study, the compound was used in the synthesis of iron(II) complexes . The spin states of these complexes were then studied.

- Results or Outcomes : The study reported that the synthesized complex underwent a structural phase transition around 173 K, accompanying with an abrupt spin-transition process .

-

Scientific Field: Asymmetric Negishi Cross-Coupling

-

Scientific Field: Spin-Crossover Studies

- Application Summary : This compound has been used in the investigation of a mononuclear spin-crossover complex . Spin-crossover is a process where a molecule switches between two spin states.

- Methods of Application : In the referenced study, the compound was used in the synthesis of iron(II) complexes . The spin states of these complexes were then studied.

- Results or Outcomes : The study reported that the synthesized complex underwent a structural phase transition around 173 K, accompanying with an abrupt spin-transition process .

安全和危害

The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

属性

IUPAC Name |

2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCRKHKJFCWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90412658 | |

| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine | |

CAS RN |

165125-95-1 | |

| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)